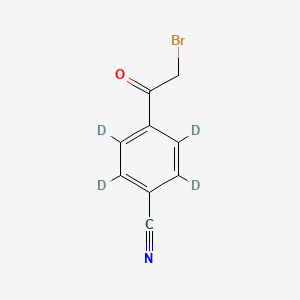

4-(2-溴乙酰)苯甲腈-d4

概述

描述

“4-(2-Bromoacetyl)benzonitrile-d4” is a chemical compound with the molecular formula C9H6BrNO . It has a molecular weight of 224.05 . This compound is used for research and development purposes . It is known for its irreversible inhibitory activity of Glycogen synthase kinase 3 (GSK-3), and phenylhalomethylketones can be used in the study of novel GSK-3 inhibitors .

Synthesis Analysis

The synthesis of “4-(2-Bromoacetyl)benzonitrile-d4” can be achieved from 4-cyanoacetophenone and N-bromosuccinimide (NBS) in ethyl acetate through related reactions . The reaction requires Amberlyst15 ion exchange resin as a catalyst .

Physical And Chemical Properties Analysis

“4-(2-Bromoacetyl)benzonitrile-d4” is an off-white to light yellow crystalline powder . It has a melting point of 92-96 °C and a predicted boiling point of 342.4±22.0 °C . The predicted density is 1.56±0.1 g/cm3 . It is soluble in methanol .

科学研究应用

Medicinal Chemistry

In medicinal chemistry, 4-(2-Bromoacetyl)benzonitrile-d4 is used to create novel drug candidates. Its ability to be incorporated into larger, more complex structures allows for the development of new therapeutic agents with potential applications in treating diseases. It’s particularly useful in the synthesis of kinase inhibitors, which play a crucial role in targeted cancer therapies .

Materials Science

This compound is also explored in materials science for the development of organic electronic materials. Its rigid structure and electronic properties make it suitable for use in organic semiconductors and conductive polymers, which are essential for creating flexible electronic devices .

Analytical Chemistry

4-(2-Bromoacetyl)benzonitrile-d4: is utilized in analytical chemistry as a standard or reference material. Its stable isotopic label (d4) ensures accurate mass spectrometric analysis, which is critical for quantifying substances in complex biological samples .

Environmental Science

In environmental science, it finds application in the study of organic pollutant degradation. Researchers use it to trace the pathways and mechanisms of chemical breakdown in the environment, aiding in the development of effective pollution mitigation strategies .

Pharmaceutical Research

The compound is instrumental in pharmaceutical research, particularly in the context of nitrosamine impurity analysis. Nitrosamines are chemical contaminants found in various pharmaceuticals, and 4-(2-Bromoacetyl)benzonitrile-d4 helps in the identification and quantification of these impurities, ensuring drug safety and compliance with regulatory standards .

安全和危害

This compound is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

作用机制

Target of Action

The primary target of 4-(2-Bromoacetyl)benzonitrile-d4 is Glycogen Synthase Kinase 3 (GSK-3) . GSK-3 is a serine/threonine protein kinase that plays a crucial role in numerous cellular processes, including metabolism, cell cycle, and gene expression .

Mode of Action

4-(2-Bromoacetyl)benzonitrile-d4 interacts with GSK-3 in an irreversible manner . It binds to the active site of the enzyme, leading to the inhibition of its activity . This interaction results in the modulation of the downstream processes regulated by GSK-3 .

Biochemical Pathways

The inhibition of GSK-3 by 4-(2-Bromoacetyl)benzonitrile-d4 affects various biochemical pathways. One of the key pathways influenced is the Wnt signaling pathway, which plays a critical role in cell proliferation and differentiation . By inhibiting GSK-3, the compound prevents the degradation of β-catenin, a crucial component of the Wnt pathway, thereby activating the pathway .

Result of Action

The inhibition of GSK-3 by 4-(2-Bromoacetyl)benzonitrile-d4 leads to the activation of the Wnt signaling pathway . This activation can result in increased cell proliferation and differentiation, influencing various cellular processes .

属性

IUPAC Name |

4-(2-bromoacetyl)-2,3,5,6-tetradeuteriobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-5-9(12)8-3-1-7(6-11)2-4-8/h1-4H,5H2/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJANCPRIUMHGJE-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C(=O)CBr)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Bromoacetyl)benzonitrile-d4 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole-5-carbonyl chloride](/img/structure/B586881.png)

![Dimethyl 3-Hydroxy-3-[2-(ethylsulfonyl)propyl]glutarate](/img/structure/B586893.png)

![3-Cyclopropylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B586895.png)